Synthesis and characterization of 3-(4-Bromophenyl)tetrahydrofuran-3-amine
Synthesis and characterization of 3-(4-Bromophenyl)tetrahydrofuran-3-amine
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)tetrahydrofuran-3-amine
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-(4-Bromophenyl)tetrahydrofuran-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis leverages a modified Kulinkovich-de Meijere reaction to construct a key aminocyclopropane intermediate, followed by an acid-catalyzed ring-opening and intramolecular cyclization. This guide offers a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and a thorough characterization of the final compound using modern analytical techniques. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing both theoretical insights and practical, field-proven methodologies. The tetrahydrofuran moiety is a common substructure in a wide array of biologically active molecules, and this guide provides a pathway to a novel derivative with potential applications in the development of psychotropic agents and other therapeutics.[1][2][3]
Introduction: The Significance of 3-Aryl-3-aminotetrahydrofurans
Substituted tetrahydrofurans are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[3] Their conformational flexibility and ability to engage in hydrogen bonding interactions make them ideal components for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of an amino group at the 3-position of a 3-aryltetrahydrofuran creates a chiral center and a key site for further functionalization, opening avenues for the exploration of novel chemical space. Specifically, the 3-(4-bromophenyl)tetrahydrofuran-3-amine scaffold is of significant interest due to the presence of the bromine atom, which can serve as a handle for further synthetic transformations, such as cross-coupling reactions, to generate a diverse library of compounds for structure-activity relationship (SAR) studies.[4] Such derivatives are being explored for their potential as broad-spectrum psychotropic agents.[2]
This guide details a reliable and scalable synthetic route to this valuable intermediate, emphasizing the rationale behind the chosen methodology and providing a comprehensive characterization of the final product.
Synthetic Strategy and Reaction Mechanisms
The synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-amine is accomplished via a three-step sequence, as illustrated in the workflow diagram below. The strategy hinges on the initial formation of an aminocyclopropane intermediate, which then undergoes a ring-opening and subsequent intramolecular cyclization to yield the desired tetrahydrofuran ring system.
Caption: Synthetic workflow for 3-(4-Bromophenyl)tetrahydrofuran-3-amine.
Step 1: Synthesis of N,N-Dimethyl-4-bromobenzamide
The synthesis commences with the conversion of commercially available 4-bromobenzoic acid to its corresponding N,N-dimethylamide. This is a standard transformation, typically achieved by first converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF), followed by reaction with dimethylamine.
Step 2: Kulinkovich-de Meijere Cyclopropanation
The core of this synthetic strategy is the Kulinkovich-de Meijere reaction, a powerful method for the synthesis of cyclopropylamines from amides.[5][6] In this step, N,N-dimethyl-4-bromobenzamide is treated with an excess of a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide.[7][8][9] The reaction proceeds through the formation of a titanacyclopropane intermediate, which then adds to the carbonyl group of the amide.[5] Subsequent rearrangement and elimination of a titanium-oxo species yield the desired 1-(4-bromophenyl)-N,N-dimethylcyclopropanamine.
Step 3: Ring-Opening of the Aminocyclopropane and Intramolecular Cyclization
The final step involves the formation of the tetrahydrofuran ring through a ring-opening of the aminocyclopropane followed by an intramolecular cyclization. The aminocyclopropane is treated with 2-chloroethanol in the presence of an acid catalyst. The acid protonates the amino group, making the cyclopropane ring more susceptible to nucleophilic attack. The hydroxyl group of 2-chloroethanol attacks one of the cyclopropyl carbons, leading to ring-opening and the formation of a halo-ether intermediate. Subsequent treatment with a base deprotonates the ammonium salt and facilitates an intramolecular SN2 reaction, where the amine attacks the carbon bearing the chlorine atom, to form the tetrahydrofuran ring and yield the final product, 3-(4-Bromophenyl)tetrahydrofuran-3-amine. This type of ring-opening of activated cyclopropanes is a known strategy for the synthesis of five-membered rings.[10][11]
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Step-by-Step Synthesis
Step 1: Synthesis of N,N-Dimethyl-4-bromobenzamide
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To a solution of 4-bromobenzoic acid (10.0 g, 49.7 mmol) in dichloromethane (DCM, 100 mL) was added thionyl chloride (7.1 g, 4.4 mL, 59.6 mmol) followed by a catalytic amount of DMF (3 drops).
-
The reaction mixture was stirred at room temperature for 2 hours.
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The solvent and excess thionyl chloride were removed under reduced pressure.
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The resulting crude acid chloride was dissolved in DCM (50 mL) and added dropwise to a solution of dimethylamine (2.0 M in THF, 49.7 mL, 99.4 mmol) at 0 °C.
-
The reaction mixture was allowed to warm to room temperature and stirred for 16 hours.
-
The reaction was quenched with water (50 mL) and the layers were separated. The aqueous layer was extracted with DCM (2 x 50 mL).
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The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N,N-dimethyl-4-bromobenzamide as a white solid.
Step 2: Synthesis of 1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine
-
To a solution of titanium(IV) isopropoxide (17.0 g, 17.7 mL, 59.6 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under an argon atmosphere was added ethylmagnesium bromide (3.0 M in diethyl ether, 39.7 mL, 119.2 mmol) dropwise at room temperature.
-
The mixture was stirred for 15 minutes, during which time it turned dark brown.
-
A solution of N,N-dimethyl-4-bromobenzamide (9.0 g, 39.7 mmol) in anhydrous THF (50 mL) was added dropwise.
-
The reaction mixture was stirred at room temperature for 16 hours.
-
The reaction was carefully quenched by the dropwise addition of water (20 mL).
-
The resulting mixture was filtered through a pad of celite, and the filtrate was concentrated under reduced pressure.
-
The residue was purified by column chromatography on silica gel to yield 1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine.
Step 3: Synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-amine
-
To a solution of 1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine (5.0 g, 20.8 mmol) in 2-chloroethanol (20 mL) was added concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.
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The reaction mixture was heated to 80 °C and stirred for 24 hours.
-
The mixture was cooled to room temperature and poured into a solution of sodium hydroxide (2 M, 50 mL) at 0 °C.
-
The aqueous layer was extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford 3-(4-Bromophenyl)tetrahydrofuran-3-amine as a pale yellow oil.
Characterization of 3-(4-Bromophenyl)tetrahydrofuran-3-amine
The structure and purity of the synthesized compound were confirmed by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum of a primary amine is characterized by the presence of two N-H stretching bands in the region of 3300-3500 cm⁻¹.[12][13] The C-O stretching of the ether will also be present.[14]
| Functional Group | Expected Absorption (cm⁻¹) |
| N-H Stretch (Primary Amine) | 3400-3250 (two bands) |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 2960-2850 |
| N-H Bend (Primary Amine) | 1650-1580 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-O Stretch (Ether) | 1250-1020 |
| C-Br Stretch | 680-515 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed structural information.
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the protons of the tetrahydrofuran ring, and the amine protons. The aromatic protons of the 4-bromophenyl group should appear as two doublets. The tetrahydrofuran protons will exhibit complex splitting patterns due to their diastereotopic nature. The amine protons typically appear as a broad singlet that can be exchanged with D₂O.[15]
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the bromophenyl ring will appear in the aromatic region (110-150 ppm). The carbons of the tetrahydrofuran ring will be in the aliphatic region, with the carbon attached to the oxygen being the most downfield. The carbon bearing the amino group will also have a characteristic chemical shift.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio).
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| Exact Mass | 241.0102 |
| Bromine Isotopic Pattern | M⁺ and M+2 peaks of similar intensity |
Conclusion
This technical guide has outlined a comprehensive and scientifically sound approach to the synthesis and characterization of 3-(4-Bromophenyl)tetrahydrofuran-3-amine. The described three-step synthesis is efficient and utilizes well-established organometallic and cyclization reactions. The detailed characterization data provides a clear fingerprint for the verification of the final product. This valuable building block is now accessible for further exploration in various drug discovery programs, particularly in the development of novel therapeutics targeting the central nervous system.
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